2-[2-(4-Ethyl-2,2-dimethyl-3-oxopiperazin-1-yl)-2-oxoethoxy]benzonitrile
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Overview
Description
2-[2-(4-Ethyl-2,2-dimethyl-3-oxopiperazin-1-yl)-2-oxoethoxy]benzonitrile is an organic compound with a complex structure that includes a piperazine ring, a benzonitrile group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Ethyl-2,2-dimethyl-3-oxopiperazin-1-yl)-2-oxoethoxy]benzonitrile typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the piperazine derivative, followed by the introduction of the benzonitrile group through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial methods often optimize reaction conditions to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Ethyl-2,2-dimethyl-3-oxopiperazin-1-yl)-2-oxoethoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
2-[2-(4-Ethyl-2,2-dimethyl-3-oxopiperazin-1-yl)-2-oxoethoxy]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-(4-Ethyl-2,2-dimethyl-3-oxopiperazin-1-yl)-2-oxoethoxy]benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Methyl-2,2-dimethyl-3-oxopiperazin-1-yl)-2-oxoethoxy]benzonitrile
- 2-[2-(4-Propyl-2,2-dimethyl-3-oxopiperazin-1-yl)-2-oxoethoxy]benzonitrile
Uniqueness
2-[2-(4-Ethyl-2,2-dimethyl-3-oxopiperazin-1-yl)-2-oxoethoxy]benzonitrile is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl group, for example, may affect the compound’s solubility, stability, and interaction with molecular targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-[2-(4-ethyl-2,2-dimethyl-3-oxopiperazin-1-yl)-2-oxoethoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-4-19-9-10-20(17(2,3)16(19)22)15(21)12-23-14-8-6-5-7-13(14)11-18/h5-8H,4,9-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPCNGVQUBKWND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(C1=O)(C)C)C(=O)COC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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